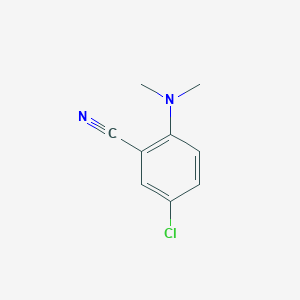

5-Chloro-2-(dimethylamino)benzonitrile

Description

5-Chloro-2-(dimethylamino)benzonitrile is a benzonitrile derivative featuring a chloro substituent at the 5-position and a dimethylamino group at the 2-position of the aromatic ring. This compound has been utilized in synthetic chemistry, though its commercial availability has been discontinued, as noted in supplier catalogs like CymitQuimica . Its structural uniqueness lies in the electron-donating dimethylamino group and the electron-withdrawing nitrile and chloro substituents, which influence its electronic properties and reactivity. The discontinuation of this compound highlights the need to explore structurally analogous compounds for similar applications.

Properties

IUPAC Name |

5-chloro-2-(dimethylamino)benzonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClN2/c1-12(2)9-4-3-8(10)5-7(9)6-11/h3-5H,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VKDPWDBCKIOZPP-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=C(C=C(C=C1)Cl)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClN2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Chloro-2-(dimethylamino)benzonitrile typically involves the reaction of 5-chloro-2-nitrobenzonitrile with dimethylamine. The nitro group is reduced to an amino group, which then reacts with dimethylamine to form the desired product. The reaction conditions often include the use of a reducing agent such as iron powder or tin chloride in the presence of hydrochloric acid.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions to ensure high yield and purity. This may involve the use of continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

5-Chloro-2-(dimethylamino)benzonitrile can undergo various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles, such as amines or thiols, under appropriate conditions.

Oxidation and Reduction: The dimethylamino group can be oxidized to form N-oxides or reduced to form primary amines.

Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the nitrile group can be used to form carbon-carbon bonds.

Common Reagents and Conditions

Substitution: Reagents such as sodium hydride or potassium carbonate in polar aprotic solvents like dimethylformamide (DMF) are commonly used.

Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be employed.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

Major Products Formed

Substitution: Products include various substituted benzonitriles.

Oxidation: Products include N-oxides.

Reduction: Products include primary amines.

Scientific Research Applications

5-Chloro-2-(dimethylamino)benzonitrile, a compound with notable applications in organic chemistry and materials science, has garnered attention for its utility in various fields. This article explores its scientific research applications, synthesizing findings from diverse sources to provide a comprehensive overview.

Organic Synthesis

This compound serves as an intermediate in the synthesis of pharmaceuticals and agrochemicals. Its structure enables it to undergo various chemical transformations, making it valuable in developing new compounds with desired biological activities.

Photophysical Studies

This compound is utilized in photophysical research due to its ability to undergo intramolecular charge transfer (ICT). Studies have shown that it exhibits dual fluorescence properties, which are crucial for understanding excited-state processes . Such properties make it an ideal candidate for applications in dye-sensitized solar cells and organic light-emitting diodes (OLEDs).

OLED Materials

In the realm of optoelectronics, this compound is explored as a dopant or host material in OLEDs. Its electronic properties allow it to participate effectively in charge transport processes, enhancing the performance of OLED devices .

Nanomaterials Development

The compound has been investigated for its role in the synthesis of mesoporous materials and nanoclays. These materials have applications in catalysis and environmental remediation due to their high surface area and reactivity .

Case Study 1: Photophysical Properties

A study published in the Journal of Physical Chemistry detailed the ICT dynamics of 4-(dimethylamino)benzonitrile analogs, including this compound. The findings demonstrated that the compound's structural modifications significantly influence its photophysical behavior, leading to potential applications in designing more efficient light-harvesting systems .

Case Study 2: OLED Applications

Research conducted on OLED materials highlighted the effectiveness of incorporating this compound as a host material. The study illustrated enhanced luminescence efficiency and stability when used in conjunction with other organic compounds, paving the way for improved OLED technologies .

Summary Table of Applications

Mechanism of Action

The mechanism of action of 5-Chloro-2-(dimethylamino)benzonitrile depends on its specific application. In medicinal chemistry, it may act as an enzyme inhibitor or receptor ligand, interacting with specific molecular targets to exert its effects. The dimethylamino group can participate in hydrogen bonding and electrostatic interactions, while the nitrile group can form coordination complexes with metal ions.

Comparison with Similar Compounds

Key Observations :

- Substituent Diversity: The dimethylamino group in the target compound is bulkier and more electron-donating compared to methyl or hydroxyl groups in analogs. This affects steric interactions and electronic distribution .

- Heterocyclic Modifications : The oxolane (tetrahydrofuran) and nitropyridinyl groups in other analogs introduce additional hydrogen-bonding or π-stacking capabilities .

Physicochemical Properties

The table below highlights key physicochemical parameters:

*Estimated based on analogs.

†Calculated from structural data in .

‡Inferred from methyl group’s hydrophobicity .

Key Findings :

- The dimethylamino group in the target compound increases polarity compared to methyl analogs, but its LogP (~2.5) suggests moderate lipophilicity, suitable for membrane permeability in drug design.

- 5-Bromo-2-hydroxybenzonitrile exhibits stronger hydrogen bonding (O–H⋯N interactions) due to its hydroxyl group, enhancing crystallinity and reducing solubility in nonpolar solvents .

This compound

- Synthesis: Likely involves nucleophilic substitution or Ullmann-type coupling to introduce the dimethylamino group.

Analog-Specific Insights :

- 5-Bromo-2-hydroxybenzonitrile: Synthesized via bromination of o-cyanophenol or cobalt-catalyzed methods. Used in antiretroviral and anticancer agents due to its hydrogen-bonding capacity .

- 5-Chloro-2-(oxolan-3-yloxy)benzonitrile : The oxolane group may improve bioavailability in CNS-targeting drugs, as seen in Lipinski’s Rule compliance .

- Pyridine Derivatives (e.g., 5-Chloro-2-[(3-nitropyridin-2-yl)oxy]benzonitrile) : Nitropyridinyl groups enhance electron-deficient character, useful in agrochemicals or fluorescent probes .

Biological Activity

5-Chloro-2-(dimethylamino)benzonitrile is a compound that has gained attention in medicinal chemistry due to its potential biological activities. This article aims to explore the biological activity of this compound, including its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

This compound features a chloro substituent and a dimethylamino group on a benzonitrile backbone. The presence of these functional groups contributes to its lipophilicity and ability to interact with various biological targets.

The biological activity of this compound is primarily attributed to its interaction with specific proteins and enzymes involved in cellular processes. The compound has shown potential as an inhibitor of various kinases, which play crucial roles in signal transduction pathways.

Biological Activity Data

Case Study 1: Axl Kinase Inhibition

In a study focused on the development of Axl inhibitors, this compound was identified as an effective inhibitor with an IC50 value of 14 nM. This potency suggests its potential application in treating diseases associated with aberrant Axl signaling, such as cancer .

Case Study 2: CHK1 Inhibition

Research on CHK1 inhibitors revealed that compounds similar to this compound exhibited significant activity against CHK1, with IC50 values under 100 nM. This indicates that the compound may play a role in cancer therapy by disrupting cell cycle regulation .

Case Study 3: Antiviral Properties

The antiviral properties of related benzonitrile compounds were evaluated against human rhinovirus strains. The compound demonstrated efficacy in reducing cytopathic effects at concentrations around 2 μM, indicating its potential as an antiviral agent .

Case Study 4: Antibacterial Activity

A recent study highlighted the broad-spectrum antibacterial activity of benzonitrile derivatives against enteric pathogens. Although specific data for this compound were not provided, its structural similarities suggest potential antibacterial applications .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.